N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a cyclooctyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctylamine with 2-hydroxybenzoic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and various oxo-derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of potassium channels, leading to cell membrane hyperpolarization. This effect is associated with its antihypertensive and anti-inflammatory properties. The compound’s interaction with cyclooxygenase enzymes (COX-1 and COX-2) also contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 4-benzyl-N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Uniqueness
N-cyclooctyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-cyclooctyl-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C17H22N2O3/c20-16-11-22-15-9-8-12(10-14(15)19-16)17(21)18-13-6-4-2-1-3-5-7-13/h8-10,13H,1-7,11H2,(H,18,21)(H,19,20) |
InChI Key |
JCAFLBMXCQTNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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